
3-Amino-3-(trifluoromethyl)cyclopentane-1-carboxylic acid hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-3-(trifluoromethyl)cyclopentane-1-carboxylic acid hydrochloride is a synthetic compound known for its unique chemical structure and properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-3-(trifluoromethyl)cyclopentane-1-carboxylic acid hydrochloride typically involves multiple steps. One common method includes the reaction of cyclopentanone with trifluoromethylamine to form an intermediate, which is then subjected to further reactions to introduce the amino and carboxylic acid groups. The final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of advanced catalytic systems and continuous flow reactors to streamline the synthesis process and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
3-Amino-3-(trifluoromethyl)cyclopentane-1-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. Reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols.
Scientific Research Applications
3-Amino-3-(trifluoromethyl)cyclopentane-1-carboxylic acid hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Mechanism of Action
The mechanism of action of 3-Amino-3-(trifluoromethyl)cyclopentane-1-carboxylic acid hydrochloride involves its interaction with specific molecular targets. For instance, it acts as an inhibitor of ornithine aminotransferase by binding to the enzyme’s active site and preventing its normal function. This inhibition can lead to the suppression of cancer cell growth, making it a potential therapeutic agent for hepatocellular carcinoma .
Comparison with Similar Compounds
Similar Compounds
CPP-115: A potent inactivator of γ-aminobutyric acid aminotransferase.
OV329: Another aminotransferase inhibitor with a different mechanism of action.
Uniqueness
3-Amino-3-(trifluoromethyl)cyclopentane-1-carboxylic acid hydrochloride is unique due to its trifluoromethyl group, which enhances its stability and reactivity. This compound’s selective inhibition of ornithine aminotransferase sets it apart from other similar compounds, making it a valuable tool in scientific research and potential therapeutic applications .
Properties
Molecular Formula |
C7H11ClF3NO2 |
|---|---|
Molecular Weight |
233.61 g/mol |
IUPAC Name |
3-amino-3-(trifluoromethyl)cyclopentane-1-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C7H10F3NO2.ClH/c8-7(9,10)6(11)2-1-4(3-6)5(12)13;/h4H,1-3,11H2,(H,12,13);1H |
InChI Key |
NRHCSOIZVFSJGT-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CC1C(=O)O)(C(F)(F)F)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-{1-Methyl-2-oxabicyclo[3.1.1]heptan-4-yl}methanamine hydrochloride](/img/structure/B13518875.png)
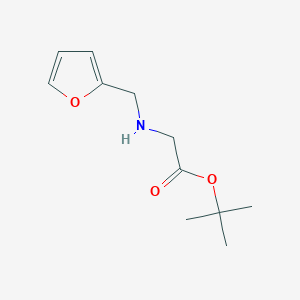

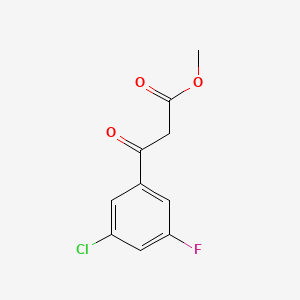

![2-[2-(Methylsulfanyl)phenyl]ethan-1-aminehydrochloride](/img/structure/B13518917.png)
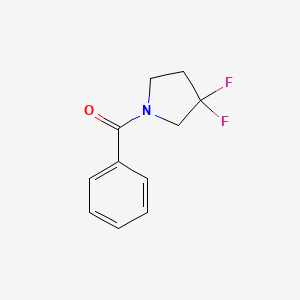

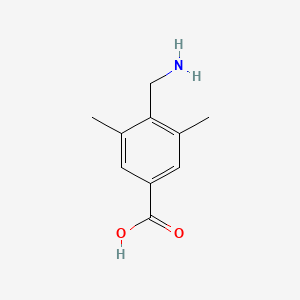
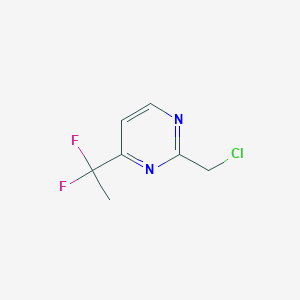
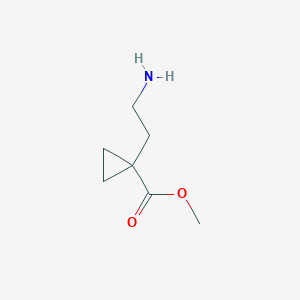

![Methyl4-(aminomethyl)bicyclo[2.1.1]hexane-2-carboxylatehydrochloride](/img/structure/B13518955.png)
